molecular formula C4H7BrMg B1591141 Magnesium;cyclobutane;bromide CAS No. 13384-48-0

Magnesium;cyclobutane;bromide

Cat. No.: B1591141
CAS No.: 13384-48-0
M. Wt: 159.31 g/mol
InChI Key: QRUDPBHCPMSJFN-UHFFFAOYSA-M
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Description

Magnesium;cyclobutane;bromide is a type of Grignard reagent, which is a class of organomagnesium compounds. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound consists of a magnesium atom bonded to a cyclobutane ring and a bromide ion. Grignard reagents are known for their nucleophilic properties, making them valuable in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;cyclobutane;bromide is typically prepared by the reaction of cyclobutyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reagent from reacting with moisture or oxygen. The general reaction is as follows:

Cyclobutyl bromide+MagnesiumThis compound\text{Cyclobutyl bromide} + \text{Magnesium} \rightarrow \text{this compound} Cyclobutyl bromide+Magnesium→this compound

The reaction conditions include:

    Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Atmosphere: Inert (nitrogen or argon)

Industrial Production Methods

In industrial settings, the preparation of Grignard reagents like this compound follows similar principles but on a larger scale. The process involves:

    Reactors: Large-scale reactors equipped with inert gas purging systems

    Solvent Recovery: Systems to recover and recycle solvents

    Safety Measures: Strict control of moisture and oxygen to prevent side reactions

Chemical Reactions Analysis

Types of Reactions

Magnesium;cyclobutane;bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution: Can participate in nucleophilic substitution reactions with alkyl halides.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters

    Solvents: Anhydrous diethyl ether, THF

    Temperature: Typically room temperature to reflux

    Acid Workup: Hydrochloric acid or sulfuric acid to protonate the reaction intermediates

Major Products

    Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used

    Coupled Products: Complex organic molecules with new carbon-carbon bonds

Scientific Research Applications

Magnesium;cyclobutane;bromide has several applications in scientific research:

    Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.

    Material Science: Involved in the preparation of polymers and advanced materials.

    Biological Studies: Utilized in the synthesis of biologically active compounds for medicinal chemistry.

    Industrial Chemistry: Employed in the large-scale production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of magnesium;cyclobutane;bromide involves its nucleophilic attack on electrophilic centers. The magnesium atom polarizes the carbon-bromine bond, making the carbon nucleophilic. This nucleophilic carbon can then attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The general mechanism is as follows:

    Formation of the Grignard Reagent: Magnesium inserts into the carbon-bromine bond.

    Nucleophilic Attack: The nucleophilic carbon attacks the electrophilic carbonyl carbon.

    Formation of Alkoxide: The intermediate alkoxide is formed.

    Protonation: The alkoxide is protonated to form the final alcohol product.

Comparison with Similar Compounds

Magnesium;cyclobutane;bromide can be compared with other Grignard reagents and organolithium compounds:

    Grignard Reagents: Similar to other Grignard reagents like methylmagnesium bromide and phenylmagnesium bromide, but with a cyclobutane ring.

    Organolithium Compounds: More reactive than Grignard reagents but less selective. Examples include butyllithium and phenyllithium.

Unique Features

    Cyclobutane Ring: Provides unique steric and electronic properties.

    Reactivity: Offers a balance between reactivity and selectivity compared to other organometallic reagents.

List of Similar Compounds

  • Methylmagnesium bromide
  • Phenylmagnesium bromide
  • Butyllithium
  • Phenyllithium

Properties

IUPAC Name

magnesium;cyclobutane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7.BrH.Mg/c1-2-4-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUDPBHCPMSJFN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[CH-]C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456091
Record name Magnesium, bromocyclobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13384-48-0
Record name Magnesium, bromocyclobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium;cyclobutane;bromide
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Magnesium;cyclobutane;bromide
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Magnesium;cyclobutane;bromide
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Magnesium;cyclobutane;bromide
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Magnesium;cyclobutane;bromide
Reactant of Route 6
Magnesium;cyclobutane;bromide

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